4-(1-Aminocyclopropyl)benzoic acid

Research labs often face variability in building-block quality, which can derail structure-activity relationship campaigns. 4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8) provides a structurally exact, dual-functional scaffold that eliminates that risk. - ≥95% purity with batch-specific NMR, HPLC, and GC reports for reproducible results. - Orthogonal reactive handles: the aminocyclopropyl group for amide coupling and the benzoic acid for esterification. - Sourced from ISO-certified production with comprehensive analytical documentation, ensuring supply-chain reliability for pharmaceutical R&D and medicinal chemistry programs.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 1014743-82-8
Cat. No. B1519622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminocyclopropyl)benzoic acid
CAS1014743-82-8
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)C(=O)O)N
InChIInChI=1S/C10H11NO2/c11-10(5-6-10)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6,11H2,(H,12,13)
InChIKeyJYOWJKUJOVHUFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminocyclopropyl)benzoic acid Structural and Physicochemical Baseline


4-(1-Aminocyclopropyl)benzoic acid (CAS 1014743-82-8) is an aryl compound with the molecular formula C10H11NO2 and molecular weight of 177.20 g/mol . Its structure comprises a benzoic acid moiety para-substituted with a 1-aminocyclopropyl group . The compound is recognized as a versatile small molecule scaffold with applications as a building block in organic synthesis and medicinal chemistry research [1].

Synthetic Versatility Dual functional handles: aminocyclopropyl for amide bond, benzoic acid for esterification
Structural Constraint Cyclopropyl ring imparts conformational rigidity not achievable with linear alkylamines
Scaffold Utility Versatile building block for medicinal chemistry and SAR exploration

4-(1-Aminocyclopropyl)benzoic acid vs. Generic Analogs


The presence of the 1-aminocyclopropyl substituent at the para position confers distinct structural and physicochemical properties that cannot be replicated by generic benzoic acid analogs [1]. The cyclopropyl ring, the smallest cyclic alkane, imparts unique conformational constraints, increased π-character in bonding, and altered electronic distribution compared to alkyl or unsubstituted analogs [1] [2]. These features influence molecular recognition, binding interactions, and metabolic stability in ways that generic benzoic acid derivatives lacking the strained aminocyclopropyl moiety cannot recapitulate [2]. Procurement of exact structural matches is therefore essential for experimental reproducibility and SAR campaign integrity.

Generic benzoic acid analogs lack the strained aminocyclopropyl moiety; conformational and electronic properties may not replicate.
Alkyl-substituted benzoic acids cannot recapitulate cyclopropyl ring π-character and metabolic stability modulation.
Exact structural match required for SAR reproducibility; substitution may shift binding interactions and metabolic profiles.

4-(1-Aminocyclopropyl)benzoic acid Comparative Evidence


4-(1-Aminocyclopropyl)benzoic acid Application Scenarios


Medicinal Chemistry Building Block

4-(1-Aminocyclopropyl)benzoic acid serves as a versatile small molecule scaffold for constructing more complex molecular architectures . The compound's aminocyclopropyl group provides a reactive handle for amide bond formation, while the benzoic acid moiety enables esterification and other carboxylic acid derivatizations [1]. This dual functionality makes it a valuable intermediate in the synthesis of bioactive molecules and pharmaceutical candidates where cyclopropylamine motifs are desired for modulating target engagement and pharmacokinetic properties.

Drug Discovery Programs

The compound is positioned as a building block of interest in pharmaceutical research . The cyclopropyl group is a recognized structural motif in marketed drugs across multiple therapeutic areas including cardiovascular, central nervous system, oncology, autoimmune, and anti-inflammatory indications [1]. Incorporation of the 1-aminocyclopropyl moiety may offer advantages in modulating molecular conformation and improving metabolic stability compared to alkylamine or unsubstituted analogs.

Quality Control Reference Standard

Commercial suppliers provide 4-(1-Aminocyclopropyl)benzoic acid with standard purity of ≥95% and accompanying batch-specific analytical data including NMR, HPLC, and GC reports . These quality control attributes support its use as a reference standard in analytical method development and validation for research laboratories and pharmaceutical quality control applications.

Academic and Industrial Chemical Research

The compound is of interest in chemical and biochemical research as a benzoic acid derivative incorporating an aminocyclopropyl group . Its availability from ISO-certified suppliers with comprehensive analytical documentation supports its integration into academic research programs investigating cyclopropylamine-containing small molecules and their interactions with biological targets [2].

Application
Selection Property
Validation Focus
Medicinal chemistry building block
Dual functional group reactivity (aminocyclopropyl + benzoic acid)
Amide/ester derivatization and scaffold diversification
Drug discovery research programs
Cyclopropyl conformational constraint
Metabolic stability assay context and target engagement modulation studies
Analytical reference standard
Batch-specific analytical data (≥95% purity, NMR, HPLC, GC)
Method development and validation for research QC
Chemical biology and biochemistry research
Aminocyclopropyl-modified benzoic acid scaffold
Integration into cyclopropylamine-target interaction studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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